molecular formula C13H19NO2 B13530553 3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol

3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol

Cat. No.: B13530553
M. Wt: 221.29 g/mol
InChI Key: VXCPWCSFNVJTFQ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with an aminomethyl group and a 3-methoxy-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 3-(3-methoxy-4-methylphenyl)propanoic acid derivative, followed by functional group transformations to introduce the aminomethyl group and the hydroxyl group.

    Cyclization Reaction: The precursor 3-(3-methoxy-4-methylphenyl)propanoic acid can be cyclized using a strong acid catalyst, such as sulfuric acid, to form the cyclobutane ring.

    Aminomethylation: The cyclobutane intermediate can be treated with formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions may be fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, alkoxides, thiolates

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted cyclobutane derivatives

Scientific Research Applications

3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: It can be used as a probe to study the interactions of cyclobutane-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aminomethyl and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the methoxy and methyl substituents on the phenyl ring.

    3-(Aminomethyl)-3-(4-methoxyphenyl)cyclobutan-1-ol: Lacks the methyl substituent on the phenyl ring.

    3-(Aminomethyl)-3-(3-methylphenyl)cyclobutan-1-ol: Lacks the methoxy substituent on the phenyl ring.

Uniqueness

3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol is unique due to the presence of both methoxy and methyl substituents on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. These substituents can also affect the compound’s physical properties, such as solubility and stability.

Biological Activity

3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol, also known by its CAS number 1482040-16-3, is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound's structure includes an aminomethyl group and a methoxy-substituted phenyl moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 221.30 g/mol
  • CAS Number : 1482040-16-3
  • Purity : Typically ≥98% in commercial preparations

Biological Activity

The biological activity of this compound is primarily investigated through structure-activity relationship (SAR) studies and quantitative structure-activity relationship (QSAR) modeling. These studies focus on the compound's interaction with biological targets and its potential therapeutic applications.

  • Poly(ADP-ribose) Polymerase Inhibition : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. This inhibition can enhance the cytotoxic effects of certain chemotherapeutic agents in cancer cells .
  • Antioxidant Activity : The presence of the methoxy group may enhance the compound's antioxidant properties, potentially reducing oxidative stress in cells and contributing to neuroprotective effects .
  • Neurotransmitter Modulation : Compounds with similar structures have been associated with modulation of neurotransmitter systems, particularly those involving serotonin and dopamine, which could have implications for mood disorders .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : Preliminary studies have indicated that derivatives of cyclobutane compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents. For instance, the introduction of specific functional groups has been correlated with increased activity against breast and prostate cancer cells .
  • Neuroprotective Effects : Research on related compounds has demonstrated neuroprotective effects in models of neurodegeneration, particularly through mechanisms involving the inhibition of oxidative stress pathways .

Data Tables

PropertyValue
Molecular FormulaC12H17NO2
Molecular Weight221.30 g/mol
CAS Number1482040-16-3
Purity≥98%
Potential ApplicationsAnticancer, Neuroprotective

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-(aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol

InChI

InChI=1S/C13H19NO2/c1-9-3-4-10(5-12(9)16-2)13(8-14)6-11(15)7-13/h3-5,11,15H,6-8,14H2,1-2H3

InChI Key

VXCPWCSFNVJTFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CC(C2)O)CN)OC

Origin of Product

United States

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